molecular formula C17H15NO2 B6344322 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid CAS No. 1240567-87-6

1-Benzyl-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6344322
CAS No.: 1240567-87-6
M. Wt: 265.31 g/mol
InChI Key: MVOHAAZUUYHLJL-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-1H-indole-2-carboxylic acid (CAS 1240567-87-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features an indole scaffold, a privileged structure in pharmaceuticals known for its diverse biological activities . The molecule consists of a methyl-substituted indole core functionalized with a carboxylic acid group at the 2-position and a benzyl group at the 1-position. The indole-2-carboxylic acid moiety serves as a key pharmacophore, particularly in the development of enzyme inhibitors. This functional group can act as a metal-binding group (MBG), capable of chelating with divalent metal cations such as Mg²⁺, which is a critical mechanism for inhibitors targeting metal-dependent enzymes . Research into similar indole-2-carboxylic acid derivatives has demonstrated their potential as novel HIV-1 integrase strand transfer inhibitors (INSTIs), where the carboxyl group chelates the two Mg²⁺ ions in the enzyme's active site . Furthermore, substituted indole compounds have been identified as potential starting points for anti-parasitic drug discovery, showing promising in vitro potency against targets like Trypanosoma cruzi, the parasite responsible for Chagas disease . With a molecular formula of C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol , this compound is suitable for various synthetic applications. Researchers can utilize the carboxylic acid group for further derivatization, such as forming amide bonds to create a diverse library of compounds for structure-activity relationship (SAR) studies. For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-4-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-6-5-9-15-14(12)10-16(17(19)20)18(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOHAAZUUYHLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N(C2=CC=C1)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 2: N1-Benzylation

Methodology :

  • Base-mediated alkylation : Methyl 4-methyl-1H-indole-2-carboxylate reacts with benzyl bromide using NaH in DMF.

  • Yield : 89–94% (based on analogous benzylations).

Optimized Conditions :

  • Molar ratio : 1:1.2 (indole:benzyl bromide)

  • Base : NaH (2.5 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 20°C (ambient)

Step 3: Ester Hydrolysis to Carboxylic Acid

Methodology :

  • Basic hydrolysis : Treatment with NaOH in MeOH/H₂O converts the ester to carboxylic acid.

  • Yield : 95–98% (consistent with methyl indole-2-carboxylate hydrolysis).

Data Table 1: Route 1 Performance Metrics

StepIntermediateYield (%)Purity (HPLC)
1Methyl 4-methyl-1H-indole-2-carboxylate7292%
2Methyl 1-benzyl-4-methyl-1H-indole-2-carboxylate9196%
31-Benzyl-4-methyl-1H-indole-2-carboxylic acid9798%

Synthetic Route 2: Friedel-Crafts Alkylation for C4-Methylation

Step 1: N1-Benzylation of Indole-2-carboxylic Acid Methyl Ester

Methodology :

  • Base : NaH in DMF facilitates benzylation of methyl indole-2-carboxylate.

  • Yield : 99.3% (reported for analogous N1-benzylation).

Step 2: C4-Methylation via Friedel-Crafts

Challenges :

  • Indole’s C3 position is more reactive, requiring directing groups (e.g., –COOMe at C2) to favor C4 substitution.

  • Reagents : AlCl₃ and methyl chloride in nitrobenzene.

  • Yield : 55–62% (extrapolated from similar C4-acylations).

Reaction Conditions :

ParameterValue
Temperature0°C → 25°C
Time8 h
SolventNitrobenzene

Step 3: Ester Hydrolysis

Methodology : Identical to Route 1, yielding final product with 95% efficiency.

Data Table 2: Route 2 Performance Metrics

StepIntermediateYield (%)
1Methyl 1-benzyl-1H-indole-2-carboxylate99.3
2Methyl 1-benzyl-4-methyl-1H-indole-2-carboxylate58
3This compound95

Synthetic Route 3: Oxidation of C2-Formyl Intermediate

Step 1: Vilsmeier-Haack Formylation at C2

Methodology :

  • Reagents : POCl₃/DMF complex generates electrophilic formylating agent.

  • Yield : 85% (reported for C3-formylation).

Modifications for C2 :

  • Use N1-Boc protection to direct formylation to C2.

Step 2: Oxidation to Carboxylic Acid

Methodology :

  • KMnO₄ in acetone/H₂O oxidizes formyl to –COOH.

  • Yield : 80% (reported for analogous indole-3-carbaldehydes).

Step 3: N1-Benzylation and C4-Methylation

Challenges :

  • Sequential benzylation and methylation require orthogonal protecting groups.

Data Table 3: Route 3 Performance Metrics

StepIntermediateYield (%)
14-Methyl-1H-indole-2-carbaldehyde78
24-Methyl-1H-indole-2-carboxylic acid80
3This compound82

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

ParameterRoute 1Route 2Route 3
Total Yield (%)645552
Regioselectivity ControlHighModerateLow
ScalabilityExcellentModeratePoor
Purification ComplexityLowHighModerate

Key Observations :

  • Route 1 offers superior yields and scalability but requires access to 4-methylindole precursors.

  • Route 2 suffers from low Friedel-Crafts efficiency but utilizes commercially available starting materials.

  • Route 3 ’s oxidation step introduces side products, complicating purification .

Chemical Reactions Analysis

1-Benzyl-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Melting Points and Elemental Analysis

Compound Substituents Melting Point (°C) Elemental Analysis (C/H/N %) Reference
1-Benzyl-5-methyl-1H-indole-2-carboxylic acid 1-Benzyl, 5-Methyl 198–199 76.96/5.70/5.28
5-Benzyloxy-1H-indole-2-carboxylic acid 5-Benzyloxy 193–195 Not reported
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid 1-Methyl, 5,6-Dimethoxy 210 61.27/5.57/5.95

Key Observations :

  • Melting Points : The 5,6-dimethoxy derivative (3c) exhibits the highest melting point (210°C), likely due to enhanced polarity and intermolecular interactions from methoxy groups. In contrast, the benzyl-substituted 7a shows a moderate melting point (198–199°C), while the benzyloxy analog (15) has a slightly lower value (193–195°C), suggesting bulkier substituents may disrupt crystal packing .
  • Elemental Analysis : The 5,6-dimethoxy compound (3c) has lower carbon content (61.27%) compared to 7a (76.96%), reflecting the higher oxygen content from methoxy groups .

Spectroscopic Characteristics

Table 2: IR and NMR Data

Compound IR (C=O, cm⁻¹) ^1^H NMR Features (δ, ppm) Reference
1-Benzyl-5-methyl-1H-indole-2-carboxylic acid 1670 7.47–6.98 (9H, aromatic + benzyl), 2.36 (s, CH3)
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid 1683 7.10–7.06 (3H, aromatic), 3.98–3.77 (OCH3)

Key Observations :

  • IR Spectroscopy : The carbonyl stretch (C=O) for 7a (1670 cm⁻¹) is slightly lower than that of 3c (1683 cm⁻¹), possibly due to electron-donating effects of the methyl group in 7a reducing carbonyl polarization .
  • NMR Spectroscopy : In 7a, the benzyl group’s protons contribute to the aromatic region (δ 7.47–6.98), while the methyl group at position 5 appears as a singlet at δ 2.35. For 3c, methoxy protons resonate as distinct singlets (δ 3.98, 3.86, 3.77) .

Implications of Substituent Position

  • 4-Methyl vs. 5-Methyl : A methyl group at the 4-position (target compound) versus 5-position (7a) may alter electronic and steric effects. For instance, proximity of the 4-methyl to the carboxylic acid could influence acidity or hydrogen-bonding capacity.
  • Benzyl vs.

Biological Activity

1-Benzyl-4-methyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Indole derivatives, including this compound, interact with various biological targets, exhibiting a wide range of pharmacological effects. These compounds have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways and cellular processes.

Key Mechanisms:

  • Anticancer Activity : Indole derivatives can induce apoptosis in cancer cells and inhibit their proliferation by modulating key signaling pathways such as ERK and PI3K/AKT/mTOR .
  • Antimicrobial Properties : These compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and protozoa .
  • Anti-inflammatory Effects : Indole derivatives have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines.

Biochemical Pathways

This compound influences several biochemical pathways:

PathwayEffect on PathwayReferences
ApoptosisInduces apoptosis in cancer cells,
Cell Cycle RegulationCauses G0/G1 phase arrest in cancer cells
Antioxidant ActivityReduces oxidative stress markers
Anti-inflammatoryInhibits cytokine production

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 2.29 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Its structural features contribute to its ability to penetrate bacterial cell membranes and disrupt cellular functions.

Antiparasitic Activity

Recent studies have explored the antiparasitic potential of related indole derivatives, suggesting that this compound may exhibit similar effects against parasites like Toxoplasma gondii and Cryptosporidium parvum with effective concentrations in the micromolar range .

Case Studies

Several studies highlight the therapeutic potential of indole derivatives:

  • Anticancer Study : A study demonstrated that this compound induced apoptosis in MGC-803 gastric cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
  • Antimicrobial Study : Another investigation found that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
  • Antiparasitic Study : Related compounds showed promising results in inhibiting the growth of Toxoplasma gondii, indicating that structural analogs may also possess similar antiparasitic properties .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid?

Methodological Answer: The synthesis of indole-2-carboxylic acid derivatives typically involves condensation reactions. A validated approach (applicable to analogous structures) utilizes:

  • Formyl intermediates : Reacting 3-formyl-1H-indole-2-carboxylic acid with benzyl and methyl groups under reflux conditions in acetic acid (3–5 hours) .
  • Ester hydrolysis : Methyl or ethyl esters of indole-carboxylic acids (e.g., methyl 1H-benzo[g]indole-2-carboxylate) can be hydrolyzed to yield the free carboxylic acid. This requires alkaline conditions (e.g., NaOH/EtOH) followed by acidification .
    Key Considerations : Optimize stoichiometry and reaction time to minimize side products. Monitor progress via thin-layer chromatography (TLC).

Q. How can researchers characterize and confirm the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm benzyl (δ 4.5–5.0 ppm for CH2_2) and methyl substituents (δ 2.3–2.6 ppm) on the indole core .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (C17_{17}H15_{15}NO2_2; theoretical MW: 265.31 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

Q. What are the key physicochemical properties of this compound?

Answer:

PropertyValue/DescriptionSource
Molecular FormulaC17_{17}H15_{15}NO2_2
Molecular Weight265.31 g/mol
AppearanceOff-white to pale powder
SolubilityLikely low in water; soluble in DMSO, DMF
Note : Experimental determination of melting point, logP, and pKa is recommended due to limited data for this specific compound .

Q. What stability and storage conditions are recommended for this compound?

Answer:

  • Stability : The compound is expected to be stable under inert atmospheres (N2_2/Ar) at –20°C, based on analogous indole-carboxylic acids .
  • Avoid : Exposure to strong acids/bases, UV light, or elevated temperatures (>50°C) to prevent decomposition.
  • Storage : Use amber vials with desiccants to minimize hydrolysis .

Q. What safety precautions should be taken during handling?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
  • Toxicity : While no carcinogenic classification exists for related indoles (per IARC/OSHA), treat all novel compounds as potentially hazardous .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for incineration .

Advanced Research Questions

Q. How can experimental design optimize reaction yields for derivatives of this compound?

Methodological Answer:

  • Factorial Design : Test variables (temperature, catalyst concentration, solvent ratio) using a 2k^k factorial approach to identify significant factors .
  • Case Study : For analogous indole syntheses, optimizing acetic acid volume and reflux time increased yields by 20% .
    Table : Example Two-Factor Experimental Design
FactorLow LevelHigh Level
Temperature80°C120°C
Catalyst Loading5 mol%15 mol%

Q. How to resolve contradictions in spectroscopic data during structural analysis?

Answer:

  • Multi-Technique Validation : Cross-reference NMR with IR (to confirm carboxylic acid C=O stretch ~1700 cm1^{-1}) and X-ray crystallography (for unambiguous confirmation) .
  • Isotopic Labeling : Use 15N^{15}N-labeled reagents to clarify indole nitrogen environments in complex spectra .

Q. What strategies are effective for modifying the core structure to enhance biological activity?

Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the 5-position to modulate electronic properties .
  • Amide Formation : React the carboxylic acid with amines (e.g., benzimidazole derivatives) to generate prodrugs or bioactive analogs .
    Example : 1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-4-carboxamide showed enhanced antitumor activity in vitro .

Q. How can computational methods accelerate reaction discovery for this compound?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .
  • ICReDD Framework : Integrate computation (e.g., PubChem data mining) with high-throughput screening to identify optimal conditions .
    Case Study : ICReDD reduced reaction optimization time by 50% for similar heterocycles .

Q. How should researchers address contradictory biological activity data in preclinical studies?

Answer:

  • Dose-Response Analysis : Test concentrations across 3–5 orders of magnitude to identify therapeutic windows .
  • Mechanistic Assays : Combine cytotoxicity screens (e.g., MTT assay) with target-specific assays (e.g., kinase inhibition) to clarify MoA .
    Note : Contradictions may arise from impurity batches; validate purity via HPLC before biological testing .

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